molecular formula C14H15NO3 B1321321 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid CAS No. 872134-70-8

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

Cat. No.: B1321321
CAS No.: 872134-70-8
M. Wt: 245.27 g/mol
InChI Key: VYLODQQNEVVFJU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups and a methoxy group attached to a benzoic acid moiety

Scientific Research Applications

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Safety and Hazards

This compound is labeled as an irritant . It’s important to handle it with care to avoid skin and eye contact, and to avoid inhaling it .

Biochemical Analysis

Biochemical Properties

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an antagonist of Eph receptors, reducing ephrin-A1 and -B1 binding to EphAs and EphBs receptors . This interaction inhibits ephrin-A1-dependent EphA2 activation, which is crucial for various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. In Chinese hamster ovary cell cultures, it has been found to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it suppresses galactosylation on monoclonal antibodies, a critical quality attribute of therapeutic monoclonal antibodies .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive and reversible antagonist of Eph receptors, inhibiting ephrin binding and subsequent receptor activation . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, its inhibition efficiency on mild steel in an acidic environment decreases with increased immersion time and temperature . This suggests that the compound’s stability and effectiveness may vary under different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it acts as an antagonist of Eph receptors in the low micromolar range, reducing ephrin binding and receptor activation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase, enzymes involved in fatty acid synthesis and folate metabolism, respectively . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by influencing glucose uptake and adenosine triphosphate levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Coupling with Benzoic Acid: The final step involves coupling the substituted pyrrole with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-benzoic acid: The position of the methoxy group can influence the compound’s electronic properties and biological activity.

    2-(2,5-Dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid: The hydroxyl group can form hydrogen bonds, potentially altering the compound’s interactions with biological targets.

Uniqueness

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and carboxylic acid groups allows for diverse chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLODQQNEVVFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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